molecular formula C23H12F18O6S2 B2867865 di(2,2,3,3,4,4,5,5,5-nonafluoropentyl) 9H-fluorene-2,7-disulphonate CAS No. 254900-51-1

di(2,2,3,3,4,4,5,5,5-nonafluoropentyl) 9H-fluorene-2,7-disulphonate

Cat. No.: B2867865
CAS No.: 254900-51-1
M. Wt: 790.43
InChI Key: LVAIJAGHXMDYJT-UHFFFAOYSA-N
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Description

Di(2,2,3,3,4,4,5,5,5-nonafluoropentyl) 9H-fluorene-2,7-disulphonate is a fluorinated aromatic sulfonate ester characterized by a fluorene backbone substituted with two sulphonate groups at positions 2 and 7, each esterified with a 2,2,3,3,4,4,5,5,5-nonafluoropentyl chain. The nonafluoropentyl substituents impart strong electron-withdrawing properties, enhancing thermal stability and hydrophobicity.

Properties

IUPAC Name

bis(2,2,3,3,4,4,5,5,5-nonafluoropentyl) 9H-fluorene-2,7-disulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H12F18O6S2/c24-16(25,18(28,29)20(32,33)22(36,37)38)8-46-48(42,43)12-1-3-14-10(6-12)5-11-7-13(2-4-15(11)14)49(44,45)47-9-17(26,27)19(30,31)21(34,35)23(39,40)41/h1-4,6-7H,5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAIJAGHXMDYJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)S(=O)(=O)OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C3=C1C=C(C=C3)S(=O)(=O)OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H12F18O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

790.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structure and Fluorinated Substituents

The target compound’s fluorene core distinguishes it from analogs like 3-(nonafluoropentyl)-indole derivatives (9a, 9b) and N-fluorophenylmethyl-isoindol-5-yl-acetamides (9d, 9e) (). Key differences include:

  • Electron Effects: The nonafluoropentyl group’s strong electron-withdrawing nature increases acidity in sulphonate groups compared to fluorophenyl substituents in 9d/9e, which exhibit weaker inductive effects .
  • Hydrophobicity: Perfluorinated chains enhance lipophilicity, making the target compound more suitable for applications requiring moisture resistance (e.g., surfactants, electrolytes) compared to partially fluorinated or non-fluorinated analogs .

Spectroscopic Data

Comparative NMR and MS data highlight structural nuances:

Compound Name Core Structure Key ¹H NMR Shifts (ppm) ¹⁹F NMR Shifts (ppm) Molecular Weight (g/mol)
9a () Indole 3.83 (s, 3H, OCH₃) -81.7 to -126.5 (m, 9F) 456.1020
9b () Indole 5.21 (s, 2H, CH₂Ph) -81.8 to -126.4 (m, 9F) 456.1004
9d () Isoindol 5.32 (s, 2H, CH₂Ph) N/A (fluorophenyl group) 514.53*
Target Compound (Hypothetical) Fluorene ~3.9–4.2 (m, SO₃CH₂CF₂) -80 to -130 (m, 18F) ~800–850 (estimated)

*Calculated from molecular formula C₂₈H₂₇FN₂O₅.

  • Fluorine Environment: The target compound’s ¹⁹F NMR would show complex splitting due to two nonafluoropentyl groups, contrasting with single-chain analogs like 9a/9b .
  • Sulphonates vs. Acetamides : Sulphonate protons in the target compound are expected downfield-shifted (~3.9–4.2 ppm) compared to acetamide NH signals (~10 ppm in 9d/9e) .

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